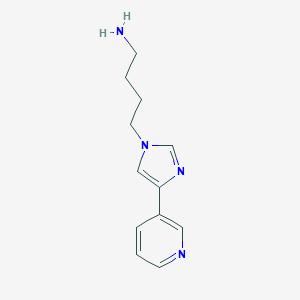

4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine

Description

Properties

IUPAC Name |

4-(4-pyridin-3-ylimidazol-1-yl)butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c13-5-1-2-7-16-9-12(15-10-16)11-4-3-6-14-8-11/h3-4,6,8-10H,1-2,5,7,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFFSGZBQUSNGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN(C=N2)CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453043 |

Source

|

| Record name | 4-[4-(Pyridin-3-yl)-1H-imidazol-1-yl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173838-63-6 |

Source

|

| Record name | 4-[4-(Pyridin-3-yl)-1H-imidazol-1-yl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine, a compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. The synthesis is presented as a multi-step process, commencing with the construction of the core 4-(pyridin-3-yl)-1H-imidazole scaffold via the Van Leusen imidazole synthesis. Subsequent steps involve the preparation of a protected aminoalkylating agent, the crucial N-alkylation of the imidazole ring, and a final deprotection to yield the target primary amine. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each synthetic transformation.

Introduction

The convergence of pyridine and imidazole rings within a single molecular framework has proven to be a fruitful strategy in the design of novel therapeutic agents. The pyridine moiety, a common feature in numerous pharmaceuticals, often imparts desirable pharmacokinetic properties and can engage in key binding interactions with biological targets. The imidazole ring, a versatile heterocyclic system, is a well-known pharmacophore present in many biologically active compounds, including histamine H3 receptor antagonists.[1][2] The title compound, this compound, combines these two important heterocycles with a flexible butylamine side chain, suggesting its potential as a valuable building block or lead compound in drug discovery programs.

This guide delineates a logical and efficient four-step synthetic pathway to access this target molecule. Each step is discussed in detail, highlighting the rationale behind the choice of reagents and reaction conditions, and providing a self-validating experimental protocol.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed in a convergent manner. The core heterocyclic system, 4-(pyridin-3-yl)-1H-imidazole, is first assembled. In a parallel step, the four-carbon side chain with a protected primary amine is prepared. These two key fragments are then coupled through an N-alkylation reaction, followed by the removal of the protecting group to furnish the final product.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of the 4-(Pyridin-3-yl)-1H-imidazole Core

The construction of the central imidazole ring is achieved via the Van Leusen imidazole synthesis, a powerful and versatile method for forming substituted imidazoles.[3][4] This one-pot, three-component reaction involves the condensation of an aldehyde (pyridine-3-carbaldehyde), a primary amine source (ammonia), and tosylmethyl isocyanide (TosMIC).[4]

Mechanism of the Van Leusen Imidazole Synthesis

The reaction proceeds through the in situ formation of an aldimine from pyridine-3-carbaldehyde and ammonia. TosMIC, a key reagent, possesses an acidic methylene group that is deprotonated by a base. The resulting carbanion then undergoes a nucleophilic addition to the aldimine. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid lead to the formation of the aromatic imidazole ring.[4]

Figure 2: Simplified mechanism of the Van Leusen imidazole synthesis.

Experimental Protocol: Synthesis of 4-(Pyridin-3-yl)-1H-imidazole

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Pyridine-3-carbaldehyde | 107.11 | 5.36 g | 50.0 |

| Tosylmethyl isocyanide (TosMIC) | 195.24 | 10.74 g | 55.0 |

| Ammonia (7 N in Methanol) | 17.03 | 21.4 mL | 150 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 13.82 g | 100 |

| Methanol (MeOH) | 32.04 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-3-carbaldehyde (5.36 g, 50.0 mmol), tosylmethyl isocyanide (10.74 g, 55.0 mmol), and potassium carbonate (13.82 g, 100 mmol) in methanol (150 mL).

-

Add the 7 N solution of ammonia in methanol (21.4 mL, 150 mmol) to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol 9:1).

-

After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

To the resulting residue, add water (100 mL) and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (Eluent: Dichloromethane/Methanol gradient, 98:2 to 90:10) to afford 4-(pyridin-3-yl)-1H-imidazole as a solid.

Expected Yield: 60-70%

Characterization Data (Expected):

-

¹H NMR (400 MHz, DMSO-d₆) δ: 12.50 (s, 1H, NH), 8.95 (d, J=2.0 Hz, 1H), 8.40 (dd, J=4.8, 1.6 Hz, 1H), 8.15 (dt, J=8.0, 2.0 Hz, 1H), 7.80 (s, 1H), 7.40 (s, 1H), 7.35 (dd, J=8.0, 4.8 Hz, 1H).

-

MS (ESI): m/z 146.1 [M+H]⁺.

Part 2: Preparation of the N-Boc Protected Side Chain

To prevent unwanted side reactions at the primary amine during the subsequent N-alkylation of the imidazole, it is necessary to protect this functional group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the alkylation and its facile removal under acidic conditions.[5]

Experimental Protocol: Synthesis of tert-Butyl (4-bromobutyl)carbamate

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 4-Bromobutan-1-amine hydrobromide | 232.95 | 11.65 g | 50.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 12.0 g | 55.0 |

| Triethylamine (Et₃N) | 101.19 | 15.2 mL | 110 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

Procedure:

-

Suspend 4-bromobutan-1-amine hydrobromide (11.65 g, 50.0 mmol) in dichloromethane (150 mL) in a 500 mL round-bottom flask and cool to 0 °C in an ice bath.

-

Slowly add triethylamine (15.2 mL, 110 mmol) to the suspension with vigorous stirring.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (12.0 g, 55.0 mmol) in dichloromethane (50 mL).

-

Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 4:1).

-

Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-bromobutyl)carbamate as an oil or low-melting solid.[6]

Expected Yield: >90%

Characterization Data (Expected):

-

¹H NMR (400 MHz, CDCl₃) δ: 4.55 (br s, 1H, NH), 3.42 (t, J=6.8 Hz, 2H), 3.15 (q, J=6.4 Hz, 2H), 1.95 (m, 2H), 1.70 (m, 2H), 1.44 (s, 9H).

-

MS (ESI): m/z 252.1, 254.1 [M+H]⁺ (isotopic pattern for Br).

Part 3: N-Alkylation of 4-(Pyridin-3-yl)-1H-imidazole

This pivotal step involves the coupling of the imidazole core with the protected aminoalkyl side chain via a nucleophilic substitution reaction. The imidazole nitrogen, deprotonated by a suitable base, acts as the nucleophile, displacing the bromide from the alkylating agent.[3]

Causality in Experimental Choices

-

Base: Potassium carbonate (K₂CO₃) is a commonly used base for the N-alkylation of imidazoles. It is sufficiently basic to deprotonate the imidazole N-H while being mild enough to avoid side reactions.

-

Solvent: Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium carbonate and the imidazolide anion, facilitating the SN2 reaction.

-

Temperature: Elevated temperatures (80-100 °C) are often required to drive the reaction to completion, especially with less reactive alkyl bromides.[7]

Experimental Protocol: Synthesis of tert-Butyl (4-(4-(pyridin-3-yl)-1H-imidazol-1-yl)butyl)carbamate

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 4-(Pyridin-3-yl)-1H-imidazole | 145.16 | 5.81 g | 40.0 |

| tert-Butyl (4-bromobutyl)carbamate | 252.14 | 11.1 g | 44.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 11.06 g | 80.0 |

| Anhydrous Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask, add 4-(pyridin-3-yl)-1H-imidazole (5.81 g, 40.0 mmol) and anhydrous potassium carbonate (11.06 g, 80.0 mmol) in anhydrous DMF (100 mL).

-

Stir the suspension at room temperature for 30 minutes.

-

Add tert-butyl (4-bromobutyl)carbamate (11.1 g, 44.0 mmol) to the reaction mixture.

-

Heat the reaction to 90 °C and stir for 12-18 hours. Monitor the reaction by TLC (Eluent: Dichloromethane/Methanol 95:5).

-

After cooling to room temperature, pour the reaction mixture into water (300 mL) and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts, wash with water (3 x 100 mL) to remove DMF, then wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (Eluent: Dichloromethane/Methanol gradient, 99:1 to 95:5) to obtain the desired product.

Expected Yield: 50-60%

Characterization Data (Expected):

-

¹H NMR (400 MHz, CDCl₃) δ: 8.98 (d, J=2.0 Hz, 1H), 8.45 (dd, J=4.8, 1.6 Hz, 1H), 8.10 (dt, J=8.0, 2.0 Hz, 1H), 7.65 (s, 1H), 7.30 (s, 1H), 7.25 (dd, J=8.0, 4.8 Hz, 1H), 4.60 (br s, 1H, NH), 4.10 (t, J=7.2 Hz, 2H), 3.10 (q, J=6.4 Hz, 2H), 1.90 (m, 2H), 1.60 (m, 2H), 1.44 (s, 9H).

-

MS (ESI): m/z 317.2 [M+H]⁺.

Part 4: Deprotection of the Primary Amine

The final step in the synthesis is the removal of the Boc protecting group to unveil the target primary amine. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) being a common and effective reagent for this transformation.[8][9] The pyridine and imidazole rings are stable under these conditions.

Mechanism of Boc Deprotection

The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the loss of the stable tert-butyl cation, which can be scavenged or form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine as its trifluoroacetate salt.[5]

Figure 3: Simplified mechanism of TFA-mediated Boc deprotection.

Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| tert-Butyl (4-(4-(pyridin-3-yl)-1H-imidazol-1-yl)butyl)carbamate | 316.41 | 6.33 g | 20.0 |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

| Trifluoroacetic Acid (TFA) | 114.02 | 10 mL | - |

Procedure:

-

Dissolve tert-butyl (4-(4-(pyridin-3-yl)-1H-imidazol-1-yl)butyl)carbamate (6.33 g, 20.0 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask and cool to 0 °C.

-

Add trifluoroacetic acid (10 mL) dropwise to the stirred solution.

-

Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Once the reaction is complete, concentrate the solution under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in a minimal amount of water and basify to pH > 10 with a 2 M NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product, this compound.

Expected Yield: >90%

Characterization Data (Expected):

-

¹H NMR (400 MHz, CDCl₃) δ: 8.97 (d, J=2.0 Hz, 1H), 8.44 (dd, J=4.8, 1.6 Hz, 1H), 8.12 (dt, J=8.0, 2.0 Hz, 1H), 7.63 (s, 1H), 7.31 (s, 1H), 7.26 (dd, J=8.0, 4.8 Hz, 1H), 4.08 (t, J=7.2 Hz, 2H), 2.70 (t, J=6.8 Hz, 2H), 1.85 (m, 2H), 1.55 (m, 2H), 1.40 (br s, 2H, NH₂).

-

¹³C NMR (100 MHz, CDCl₃) δ: 148.2, 146.8, 140.1, 136.5, 133.2, 128.9, 123.8, 118.5, 46.2, 41.5, 31.2, 26.8.

-

MS (ESI): m/z 217.1 [M+H]⁺.

Conclusion

This technical guide has detailed a reliable and scalable synthetic route for the preparation of this compound. The described four-step sequence, employing the Van Leusen imidazole synthesis, N-Boc protection, N-alkylation, and subsequent deprotection, provides a clear and efficient pathway to this valuable chemical entity. The provided protocols, along with the mechanistic insights and rationale for experimental choices, are intended to empower researchers in the fields of organic synthesis and drug discovery to access this and related compounds for further investigation.

References

- Bunev A.S., Varakina E.V., Khochenkov D.A., Peregudov A.S. 1-Imidoyl-1,2,3-benzotriazoles—Novel reagents for the synthesis of 1-aryl-5-trifluoromethylimidazoles. Russ. J. Org. Chem. 2019;55.

-

Common Organic Chemistry. Boc Deprotection - TFA. [Link]

- Google Patents.

-

Hogendorf, A. S., et al. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules 2020, 25(5), 1203. [Link]

- Larhed, M., et al. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

- Tsoleridis, C. A., et al. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc 2020, 2020(4), 1-13.

- Ly, K. S., et al. Novel imidazole-based histamine H3 antagonists. Bioorganic & Medicinal Chemistry Letters 2009, 19(3), 882-885.

- Vaccaro, W. D., et al. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters 2006, 16(2), 395-399.

- Stark, H., et al. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Bioscience 2008, 13, 2736-2759.

- Yildiz, I., et al. N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences 2006, 31(4), 213-220.

Sources

- 1. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. tert-butyl (4-bromobutyl)carbamate | 164365-88-2 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Boc Deprotection - TFA [commonorganicchemistry.com]

Structural Elucidation of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine: A Technical Guide to NMR and Mass Spectrometry Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The robust and unambiguous characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides an in-depth technical framework for the structural elucidation of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine, a heterocyclic compound featuring key pharmacophores. We will explore the theoretical underpinnings and practical application of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy for its analysis. This document serves as a reference for researchers, detailing the expected spectral data, the causality behind experimental choices, and the integrated workflow required for confident structural confirmation.

Introduction: The Compound and the Challenge

This compound is a molecule of interest due to its composite structure, which includes a pyridine ring, an imidazole ring, and a flexible alkylamine chain. Such N-heterocyclic scaffolds are prevalent in medicinal chemistry. Accurate structural verification is the first step in understanding its chemical properties and potential biological activity. The combination of mass spectrometry and NMR spectroscopy provides a powerful, synergistic approach to meet this analytical challenge.[1][2][3][4] Mass spectrometry confirms the elemental composition, while NMR spectroscopy maps the precise atomic connectivity.

Molecular Structure:

-

Molecular Formula: C₁₂H₁₆N₄

-

Monoisotopic Mass: 216.1375 g/mol

-

Key Structural Features:

-

Aromatic Pyridine Ring (3-substituted)

-

Aromatic Imidazole Ring (1,4-disubstituted)

-

Aliphatic Butylamine Linker

-

Mass Spectrometry (MS) Analysis: Confirming Identity and Composition

High-resolution mass spectrometry is indispensable for determining the elemental composition of a novel compound. For a polar, basic molecule like the title compound, Electrospray Ionization (ESI) is the premier choice due to its soft ionization mechanism, which typically preserves the molecular ion.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v). To facilitate protonation, a trace amount of an acid (e.g., 0.1% formic acid) is often added to the mobile phase in positive ionization mode.[5]

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Ionization Mode: Positive Ion Electrospray (ESI+). This mode is selected because the multiple nitrogen atoms in the molecule are readily protonated, leading to the formation of a stable [M+H]⁺ ion.

-

Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., m/z 50-500) to detect the protonated molecule. Subsequently, perform tandem MS (MS/MS) experiments by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to elicit structural fragments.[5][6]

Predicted High-Resolution Mass Data

The primary goal is to match the experimentally observed accurate mass to the theoretical mass of the protonated molecule.

| Ion Species | Theoretical m/z |

| [C₁₂H₁₆N₄ + H]⁺ | 217.1448 |

An observed mass within a narrow tolerance (typically < 5 ppm) of the theoretical value provides strong evidence for the elemental formula C₁₂H₁₆N₄.

Predicted MS/MS Fragmentation Analysis

Tandem MS provides a fingerprint of the molecule's structure. The fragmentation of the [M+H]⁺ ion is predicted to occur at the most labile bonds, primarily within the butylamine linker, driven by the charge localization on the nitrogen atoms.

A plausible fragmentation pathway is outlined below. The initial protonation is likely to occur on the most basic nitrogen, which could be the pyridine nitrogen or the primary amine.

}

Figure 1: Predicted MS/MS Fragmentation of the Protonated Molecule.

-

Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to a fragment at m/z 200.12.

-

Butyl Chain Cleavage: Scission of the C-C bonds in the aliphatic chain can lead to various fragments. A key fragment would be at m/z 147.08, corresponding to the pyridinyl-imidazole moiety after cleavage of the bond between the first and second carbon of the butyl chain relative to the imidazole ring.

-

Pyridine and Imidazole Fragments: Further fragmentation could yield ions corresponding to the protonated pyridine ring (m/z 79.05) or related fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

While MS confirms what atoms are present, NMR determines how they are connected. A suite of 1D and 2D NMR experiments is required for full, unambiguous assignment.[7][8]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent.[9][10] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar solvent capable of dissolving the compound and its polarity allows for the observation of exchangeable N-H protons from the amine and imidazole groups. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[11][12]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the crowded aromatic region.

-

1D NMR Experiments:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (via spin-spin coupling).

-

¹³C NMR: Shows the number of different types of carbon atoms and their chemical environment (e.g., aromatic, aliphatic).

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is critical for connecting different fragments of the molecule.

-

}

Figure 2: Integrated NMR workflow for structural elucidation.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the aromatic ring currents.[13][14][15]

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-2' (Py) | ~8.9 - 9.1 | s (or d) | 1H | Most deshielded pyridine proton, adjacent to N. |

| H-4' (Py) | ~8.2 - 8.4 | d | 1H | Deshielded by proximity to N and ortho to substituent. |

| H-6' (Py) | ~8.5 - 8.7 | d | 1H | Deshielded, ortho to ring nitrogen. |

| H-5' (Py) | ~7.4 - 7.6 | dd | 1H | Standard aromatic proton. |

| H-2 (Im) | ~8.0 - 8.2 | s | 1H | Acidic proton between two N atoms. |

| H-5 (Im) | ~7.6 - 7.8 | s | 1H | Imidazole ring proton. |

| H-1'' (Chain) | ~4.1 - 4.3 | t | 2H | Methylene group directly attached to imidazole N, deshielded. |

| H-4'' (Chain) | ~2.6 - 2.8 | t | 2H | Methylene group adjacent to terminal NH₂. |

| H-2'', H-3'' | ~1.8 - 2.2 | m | 4H | Methylene groups in the middle of the alkyl chain. |

| -NH₂ | ~1.5 - 2.5 | br s | 2H | Exchangeable protons, broad signal. |

Py = Pyridine, Im = Imidazole

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

The carbon chemical shifts distinguish between aromatic (sp²) and aliphatic (sp³) carbons.[16][17][18]

| Carbon Label | Predicted δ (ppm) | Rationale |

| C-2', C-6' (Py) | ~148 - 152 | Aromatic carbons adjacent to pyridine N. |

| C-4' (Py) | ~135 - 138 | Aromatic carbon para to pyridine N. |

| C-3' (Py) | ~130 - 133 | Substituted aromatic carbon. |

| C-5' (Py) | ~123 - 125 | Standard aromatic carbon. |

| C-2 (Im) | ~138 - 142 | Imidazole carbon between two N atoms. |

| C-4 (Im) | ~135 - 140 | Substituted imidazole carbon. |

| C-5 (Im) | ~115 - 120 | Unsubstituted imidazole carbon. |

| C-1'' (Chain) | ~45 - 48 | Aliphatic C attached to imidazole N. |

| C-4'' (Chain) | ~40 - 43 | Aliphatic C attached to amine N. |

| C-2'' (Chain) | ~30 - 33 | Aliphatic C. |

| C-3'' (Chain) | ~25 - 28 | Aliphatic C. |

The Power of 2D NMR for Unambiguous Assignment

-

COSY will establish the connectivity of the butylamine chain, showing correlations from H-1'' -> H-2'' -> H-3'' -> H-4''. It will also confirm the coupling between protons on the pyridine ring (e.g., H-5' with H-4' and H-6').

-

HSQC will definitively link each proton signal in the table above to its corresponding carbon signal, for instance, confirming that the triplet at ~4.2 ppm corresponds to the carbon at ~46 ppm.

-

HMBC is the key to connecting the molecular fragments. Crucial long-range correlations would be:

-

From the H-1'' methylene protons (~4.2 ppm) to the imidazole carbons C-2 and C-5, confirming the attachment of the butyl chain to the N-1 position of the imidazole.

-

From the imidazole proton H-5 (~7.7 ppm) to the pyridine carbon C-3', confirming the link between the two heterocyclic rings.

-

From the pyridine protons H-2' and H-4' to the imidazole carbon C-4, further cementing the ring-ring connection.

-

Integrated Structural Confirmation and Conclusion

The structural elucidation of this compound is achieved through the convergence of evidence from multiple analytical techniques. High-resolution mass spectrometry first validates the elemental formula (C₁₂H₁₆N₄) with high confidence. Subsequently, a detailed analysis of 1D and 2D NMR spectra provides the conclusive, unambiguous evidence for the specific arrangement of these atoms in space. The combination of COSY, HSQC, and particularly HMBC data allows for the complete and confident assignment of all proton and carbon signals, confirming the connectivity between the pyridine ring, the imidazole ring, and the N-alkylamine side chain. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and is a mandatory step in the characterization of new molecular entities for drug development and chemical research.

References

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 25, 2026, from [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved January 25, 2026, from [Link]

-

Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry, 47(10), 2414-7. [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 25, 2026, from [Link]

-

Alarcón, S. H., et al. (2004). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Magnetic Resonance in Chemistry, 42(S1). [Link]

- 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. (n.d.). Google Patents.

-

Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

NMR sample preparation guidelines. (n.d.). Retrieved January 25, 2026, from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. (n.d.). Prof. Dr. H.-H. Limbach. Retrieved January 25, 2026, from [Link]

-

FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved January 25, 2026, from [Link]

-

Structure Elucidation, NMR, HPLC-MS Analytics. (n.d.). MicroCombiChem GmbH. Retrieved January 25, 2026, from [Link]

-

Atanasova-Stamova, S., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3738. [Link]

-

Structure Elucidation of Small Molecules. (n.d.). Fiehn Lab. Retrieved January 25, 2026, from [Link]

-

Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. (2021). MDPI. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (2010). Retrieved January 25, 2026, from [Link]

-

fragmentation-pathways-of-odd-and-even-electron-n-alkylated-synthetic-cathinones.pdf. (n.d.). Glen Jackson - West Virginia University. Retrieved January 25, 2026, from [Link]

-

1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved January 25, 2026, from [Link]

-

Rapid quantitation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in rat urine using ultra-fast liquid chromatography mass spectrometry (UFLC/MS/MS). (2018). ResearchGate. [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 25, 2026, from [Link]

-

Spectroscopy/Small Molecule Structure Elucidation. (n.d.). Retrieved January 25, 2026, from [Link]

-

Gatto, B., et al. (2021). Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery. Journal of Medicinal Chemistry. [Link]

-

Abraham, R. J., et al. (1976). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (13), 1733-1738. [Link]

-

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (T3D3984). (n.d.). T3DB. Retrieved January 25, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. [Link]

-

Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol. (n.d.). PubChem - NIH. Retrieved January 25, 2026, from [Link]

-

Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. (2023). PMC - PubMed Central. [Link]

-

PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (n.d.). Retrieved January 25, 2026, from [Link]

-

Santos, C. M., et al. (2020). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 25(23), 5727. [Link]

-

(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone. (2010). ResearchGate. [Link]

-

13C NMR spectroscopy of 4,4"-Methylenebis-(Phenylisocyanate)/1,4-butanediol/poly(tetramethylene ether glycol)poly(ether)urethanes. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]

- 4. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 5. uab.edu [uab.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. utsouthwestern.edu [utsouthwestern.edu]

- 9. organomation.com [organomation.com]

- 10. nmr-bio.com [nmr-bio.com]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. researchgate.net [researchgate.net]

- 15. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

- 16. mdpi.com [mdpi.com]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine

An In-Depth Technical Guide to 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine: Properties, Synthesis, and Potential Applications

Introduction

The fusion of pyridine and imidazole ring systems has yielded a plethora of biologically active molecules, positioning them as privileged scaffolds in medicinal chemistry.[1][2] These heterocyclic structures are cornerstone components in numerous therapeutic agents, owing to their ability to engage in a wide range of biological interactions.[1][2] This guide provides a comprehensive technical overview of a novel derivative, this compound. Given the limited direct experimental data on this specific molecule, this document synthesizes information from structurally related compounds to predict its physicochemical properties, propose synthetic routes, and explore its potential applications in drug discovery.

The core structure integrates a pyridine ring, an imidazole moiety, and a flexible butylamine chain. The pyridine ring is a common feature in many drugs, while the imidazole ring is a versatile heterocycle known for its diverse biological activities.[3][4] The butylamine chain introduces conformational flexibility and a primary amine group, which can serve as a key interaction point with biological targets or as a handle for further chemical modification.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of this compound is characterized by a pyridine ring attached to an imidazole ring, which in turn is connected to a butylamine tail.

Structural Features:

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.

-

Imidazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms.[3]

-

Butylamine Chain: A four-carbon alkyl chain with a terminal primary amine.

These features are expected to govern the molecule's physical and chemical properties.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₁₂H₁₆N₄ | Derived from the chemical structure. |

| Molecular Weight | 216.28 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow solid or oil | Many similar amine-containing heterocyclic compounds exhibit this appearance. |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the presence of multiple polar functional groups capable of hydrogen bonding. Similar but less complex amines like n-butylamine have a boiling point of 77-79°C.[5] The larger, more complex structure of the target molecule will significantly increase its boiling point. |

| Melting Point | 100-150 °C | The melting point will be influenced by the crystal packing of the solid form. The presence of hydrogen bond donors and acceptors suggests a relatively high melting point for its molecular weight. |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO) | The primary amine, imidazole, and pyridine moieties are all capable of hydrogen bonding with water, suggesting good aqueous solubility.[6][7] The butyl chain introduces some lipophilicity. Solubility is expected to be pH-dependent, increasing in acidic conditions due to the formation of ammonium salts. |

| pKa | Imidazole N-H: ~14, Pyridine N: ~5, Butylamine N: ~10.5 | The basicity of the different nitrogen atoms will vary. The pyridine nitrogen is expected to have a pKa similar to pyridine itself (~5.2). The primary amine will be more basic, with a pKa around 10-11, typical for alkylamines.[8] The imidazole ring has both an acidic N-H and a basic nitrogen. |

| LogP | 1.5 - 2.5 | The combination of polar heterocyclic rings and a flexible alkyl chain suggests a moderate octanol-water partition coefficient. This is a desirable range for many drug candidates, balancing aqueous solubility with membrane permeability. |

Proposed Synthetic Pathways

The synthesis of this compound can be envisioned through several plausible routes, leveraging established methodologies for the formation of substituted imidazoles and N-alkylation reactions. A potential retrosynthetic analysis is depicted below.

Caption: Proposed forward synthetic workflow.

Predicted Chemical Reactivity

The reactivity of this compound is dictated by its functional groups: the primary amine, the pyridine nitrogen, and the imidazole ring.

-

Amine Reactivity: The primary amine is expected to undergo typical reactions of alkylamines, such as acylation, alkylation, and Schiff base formation with aldehydes and ketones. [9]* Pyridine and Imidazole Basicity: The pyridine and one of the imidazole nitrogens are basic and will react with acids to form salts. This property is crucial for its solubility in acidic aqueous solutions. [8]* Aromatic Rings: The pyridine and imidazole rings are aromatic and can undergo electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid reaction at the nitrogen atoms.

Potential Applications in Drug Development

Compounds with similar structural motifs have shown a wide range of biological activities, suggesting potential therapeutic applications for this compound.

-

Kinase Inhibition: Many kinase inhibitors feature a hinge-binding motif that can be mimicked by the pyridine-imidazole scaffold. [10][11]The butylamine tail could be oriented to interact with the solvent-exposed region of the kinase.

-

Histamine Receptor Modulation: Imidazole-containing compounds are well-known histamine H3 receptor agonists. [12]The structural features of the target molecule bear some resemblance to known H3 receptor ligands.

-

Antimicrobial and Antiparasitic Activity: Imidazole derivatives have been explored for their antimicrobial and antiparasitic properties. [13]

Experimental Characterization Protocols

Should this compound be synthesized, a standard battery of analytical techniques would be employed for its characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons and their connectivity.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To elucidate the complete molecular structure and assign all proton and carbon signals.

2. Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and determine the exact molecular weight.

3. Infrared (IR) Spectroscopy:

-

To identify the presence of key functional groups, such as N-H stretches from the amine and imidazole, and C=N and C=C stretches from the aromatic rings.

4. Purity and Identity Confirmation:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Melting Point Analysis: To determine the melting point range of the solid form.

Conclusion

While this compound is a molecule with limited currently available experimental data, a comprehensive understanding of its likely properties and behavior can be extrapolated from the well-documented chemistry of its constituent fragments. The combination of the pyridine-imidazole core with a flexible butylamine chain makes it an intriguing candidate for further investigation in medicinal chemistry, particularly in the areas of kinase inhibition and receptor modulation. The synthetic strategies and characterization protocols outlined in this guide provide a solid foundation for future research into this and related compounds.

References

-

Toxin and Toxin Target Database (T3DB). 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (T3D3984). [Link]

- Al-Ostath, A., et al. (2025).

- de Graaf, C., et al. (2021). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry.

- Li, Y., et al. (2022). Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. Journal of Physics: Conference Series.

- Li, M., et al. (2024). Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors. Medicinal Chemistry Research.

- Mora-Diez, N., & Faza, O. N. (2011). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole?. Organic Letters.

- Google Patents. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)

- Tuszynska, I., & Gorniak, P. (2022).

- Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry.

- Perez-Silanes, S., et al. (2024). Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. Molecules.

-

Michigan State University Department of Chemistry. Amine Reactivity. [Link]

- Wang, W., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.

-

PubChem. 3-(4-Imidazol-1-ylbutylamino)butanenitrile. [Link]

-

ResearchGate. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. [Link]

-

ResearchGate. Reaction of 3,4,4-Trichloro-1-(4-methylphenyl)-3-buten-1-one with Amines. [Link]

-

Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]

- Khan, I., et al. (2021). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules.

-

Chemistry Stack Exchange. Solubility of amines. [Link]

- Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry.

-

Exposome-Explorer. Butylamine (Compound). [Link]

-

ResearchGate. A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. [Link]

-

PubChem. 4-(Piperidin-1-yl)butan-1-amine. [Link]

- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

7.3 Solubility of Amines. [Link]

-

PubChem. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone. [Link]

-

Wikipedia. n-Butylamine. [Link]

Sources

- 1. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. n-Butylamine - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. oit.edu [oit.edu]

- 8. Amine Reactivity [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine: A Technical Guide to Target Identification and Validation

Abstract

The novel chemical entity, 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine, presents a compelling scaffold for therapeutic development, integrating the well-established pharmacophores of pyridine and imidazole. While direct biological data for this specific molecule is not yet prevalent in public literature, a comprehensive analysis of its structural motifs provides a strong foundation for predicting its potential therapeutic targets. This guide offers an in-depth exploration of the most probable biological targets, grounded in the extensive research on analogous compounds. We will delve into the rationale behind prioritizing certain target classes, propose detailed experimental workflows for target identification and validation, and provide the scientific context necessary for initiating a robust drug discovery program centered on this promising molecule.

Introduction: Deconstructing a Privileged Scaffold

The structure of this compound is a deliberate amalgamation of chemical moieties with rich pharmacological histories. The pyridine ring is a cornerstone in medicinal chemistry, contributing to the efficacy of numerous approved drugs due to its ability to form key hydrogen bonds and its favorable pharmacokinetic properties.[1][2] The imidazole ring is another critical component, famously present in histamine and as a key coordinating ligand in metalloenzymes.[3] Its derivatives are known to possess a wide array of biological activities, including antibacterial, anti-inflammatory, and antitumor effects.[3] The flexible butylamine linker provides a versatile spacer, allowing the pyridinyl-imidazole core to orient itself within a binding pocket, while the terminal primary amine offers a potential key interaction point.

This guide will focus on three primary, high-probability target classes for this molecule based on extensive precedent in the scientific literature for its core scaffolds:

-

Protein Kinases: Particularly p38 MAP Kinase and other oncology-relevant kinases.

-

G-Protein Coupled Receptors (GPCRs): With a strong focus on the Histamine H3 Receptor.

-

Other Potential Targets: Including enzymes and proteins involved in cancer and inflammatory pathways.

Prime Target Class 1: Protein Kinase Inhibition

The pyridinyl-imidazole scaffold is a classic pharmacophore for a range of protein kinase inhibitors.[4] These enzymes play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer and inflammatory disorders.

p38 Mitogen-Activated Protein (MAP) Kinase: The Foremost Hypothesis

The 4-pyridinyl-imidazole motif is the quintessential structural feature of first-generation p38 MAPK inhibitors, such as the well-characterized tool compound SB203580.[4][5] These inhibitors are ATP-competitive, with the pyridine nitrogen acting as a key hydrogen bond acceptor with the hinge region of the kinase.[6] The imidazole ring provides a scaffold for further substitutions that can enhance potency and selectivity.

The p38 MAPK signaling cascade is a critical regulator of inflammatory cytokine production (e.g., TNF-α and IL-1β) and cellular stress responses.[7] Inhibition of p38 MAPK has therapeutic potential in a host of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[8]

We hypothesize that this compound will bind to the ATP-binding pocket of p38 MAPK, with the pyridin-3-yl nitrogen forming a hydrogen bond with the backbone amide of Met109 in the hinge region. The butylamine tail could potentially extend towards the solvent-exposed region or form additional interactions within the active site.

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.

Other Potential Kinase Targets

Beyond p38 MAPK, the pyridinyl-imidazole and related scaffolds have been implicated in the inhibition of other kinases relevant to oncology:

-

c-KIT Kinase: Derivatives of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine have been developed as inhibitors of c-KIT kinase, a receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GISTs).[9]

-

Cyclin-Dependent Kinase 2 (CDK2): N-(pyridin-3-yl)pyrimidin-4-amine derivatives have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle, with promising anti-proliferative effects in cancer cell lines.[10]

-

c-Jun N-terminal Kinase (JNK): The structurally related 4-(pyrazol-3-yl)-pyridines are known inhibitors of JNK, another member of the MAPK family.[11]

Prime Target Class 2: Histamine H3 Receptor Modulation

The imidazole ring is the defining feature of histamine, the endogenous ligand for histamine receptors. Consequently, a vast number of imidazole-containing compounds have been developed as potent and selective modulators of these receptors, particularly the H3 receptor (H3R).[12]

Histamine H3 Receptor: A Neuromodulatory Hub

The H3R is a presynaptic autoreceptor in the central nervous system (CNS) that regulates the release of histamine and other neurotransmitters.[13] This dual action makes H3R a compelling target for a variety of neurological and psychiatric disorders.

-

H3R Antagonists/Inverse Agonists: These agents increase histamine release, leading to enhanced wakefulness and cognitive function. They are being investigated for narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). Many potent H3R antagonists are imidazole-based.[14]

-

H3R Agonists: These compounds mimic the action of histamine at the H3R, reducing neurotransmitter release. While less explored therapeutically, they have potential applications in conditions characterized by excessive neuronal activity.[15] Notably, potent and selective H3R agonists often feature an imidazole ring connected to another heterocyclic system.[15][16]

The structure of this compound, with its imidazole core and a basic amine on the flexible chain, bears a resemblance to known H3R ligands. The butylamine chain is a common feature in H3R antagonists, often linking the imidazole to a lipophilic region.[17]

The compound could act as either an antagonist or an agonist at the H3R. The imidazole ring would likely form key interactions within the receptor's binding pocket, while the pyridinyl group and the butylamine tail would occupy adjacent sub-pockets, determining the functional outcome (agonist vs. antagonist).

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The chemical architecture of this compound provides a strong rationale for investigating its potential as a modulator of key therapeutic targets, primarily within the protein kinase and GPCR families. The most compelling initial hypotheses point towards the inhibition of p38 MAPK and modulation of the histamine H3 receptor. The experimental workflows outlined in this guide provide a clear and logical path forward for elucidating the compound's mechanism of action and validating its therapeutic potential. Subsequent steps in a drug development program would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by evaluation in relevant cellular and in vivo disease models. [18][19]This molecule represents a promising starting point for the development of novel therapeutics for inflammatory diseases, cancers, or neurological disorders.

References

- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

- Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.

- Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry, 47(10), 2414-7.

- PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- PMC - NIH. (n.d.). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated.

- PMC - NIH. (2021). Synthesis and therapeutic potential of imidazole containing compounds.

- PubMed. (n.d.). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy.

- ResearchGate. (2019). (PDF) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity.

- Frontiers. (n.d.). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists.

- PMC. (n.d.). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase.

- PMC - NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

- ACS Publications. (n.d.). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and pharmacological evaluation of some substituted imidazoles.

- PubMed. (n.d.). Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors.

- NIH. (n.d.). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones.

- ResearchGate. (n.d.). Pyridinyl-imidazole inhibitors of p38 MAPK.

- PubMed. (n.d.). Novel imidazole-based histamine H3 antagonists.

- Bentham Science Publisher. (n.d.). P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyrido- Pyrimidin-2-One Lead Classes.

- (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Journal of Drug Delivery and Therapeutics, 11(4-S), 158-165.

- Wikipedia. (n.d.). H3 receptor antagonist.

- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- Drug Design Org. (n.d.). Structure Activity Relationships.

- MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.

- ResearchGate. (n.d.). Structure–activity relationship of synthesized compounds.

- PubMed Central. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase.

- (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.

- ResearchGate. (2025). (PDF) Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide.

- PubChem - NIH. (n.d.). 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol.

- PubMed. (n.d.). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists.

- ResearchGate. (n.d.). Pyridinyl-imidazole inhibitors of p38 MAPK....

- MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.

- PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

- 10. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]

- 13. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 14. Novel imidazole-based histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure Activity Relationships - Drug Design Org [drugdesign.org]

An In-Depth Technical Guide to the Mechanism of Action of Novel Kinase Inhibitors

Introduction: The Enduring Appeal of Kinases as Therapeutic Targets

Protein kinases, constituting one of the largest enzyme families in the human genome, are pivotal regulators of cellular processes.[1][2] Their fundamental role in signal transduction pathways makes them critical players in cell growth, differentiation, migration, and apoptosis.[3] Consequently, aberrant kinase activity is a hallmark of numerous diseases, most notably cancer, rendering kinase inhibition a cornerstone of modern therapeutic intervention.[4][5][6][7][8] Since the landmark approval of imatinib in 2001, the field of kinase inhibitor development has burgeoned, with over 80 FDA-approved agents targeting a variety of kinases.[1]

This guide provides a comprehensive exploration of the mechanisms of action of novel kinase inhibitors, moving beyond traditional ATP-competitive strategies to delve into the innovative approaches that are shaping the future of targeted therapies. We will examine the intricacies of covalent and allosteric inhibition, as well as the revolutionary approach of targeted protein degradation, providing researchers, scientists, and drug development professionals with the foundational knowledge and technical insights necessary to navigate this dynamic field.

Part 1: The Evolving Landscape of Kinase Inhibition: Beyond ATP Competition

For decades, the development of kinase inhibitors predominantly focused on targeting the highly conserved ATP-binding site. While successful, this approach often faces challenges with selectivity due to the structural similarities across the kinome.[9] To overcome these limitations and address the emergence of drug resistance, novel inhibitory modalities have been developed.

Covalent Kinase Inhibitors: Forging an Irreversible Bond

Covalent inhibitors represent a powerful class of drugs that form a permanent bond with their target kinase, typically by reacting with a nucleophilic amino acid residue within or near the active site.[10]

Mechanism of Action:

Covalent inhibitors are designed with a reactive electrophilic "warhead" appended to a chemical scaffold that provides initial, reversible binding affinity for the target kinase.[10][11] This initial non-covalent interaction positions the warhead in close proximity to a nucleophilic residue, most commonly a cysteine, facilitating the formation of a stable covalent bond.[10] This irreversible inhibition leads to a prolonged duration of action, as the kinase is permanently inactivated.

Advantages:

-

Increased Potency and Duration of Action: The irreversible nature of the bond leads to sustained target inhibition.

-

Improved Selectivity: By targeting less conserved, nucleophilic residues, covalent inhibitors can achieve higher selectivity compared to purely ATP-competitive inhibitors.[10]

Challenges and the Rise of Reversible Covalency:

A primary concern with irreversible covalent inhibitors is the potential for off-target toxicity due to permanent modification of other proteins.[10] To mitigate this risk, reversible-covalent inhibitors have been developed. These inhibitors form a covalent bond that can be broken, allowing for a tunable residence time and potentially a better safety profile.[10]

Allosteric Kinase Inhibitors: Targeting Beyond the Active Site

Allosteric inhibitors represent a paradigm shift in kinase inhibition by binding to sites on the enzyme that are distinct from the ATP-binding pocket.[12][13] This mode of inhibition offers a path to achieving greater selectivity.[14]

Mechanism of Action:

Allosteric inhibitors induce a conformational change in the kinase that ultimately impairs its catalytic activity. They are broadly classified based on their binding site:

-

Type III Inhibitors: Bind to a pocket adjacent to the ATP site in the active kinase conformation.[13]

-

Type IV Inhibitors: Bind to a site entirely remote from the ATP pocket.[13]

A notable example is Asciminib, which binds to the myristate binding site of the Abl kinase domain, demonstrating potent inhibition of BCR-Abl, including mutants resistant to traditional ATP-competitive inhibitors.[15][16]

Advantages:

-

Enhanced Selectivity: Allosteric sites are generally less conserved than the ATP-binding pocket, offering a greater opportunity for developing highly selective inhibitors.[13][17]

-

Overcoming Resistance: Allosteric inhibitors can be effective against kinases that have developed resistance to ATP-competitive inhibitors through mutations in the active site.[15][17]

PROTACs: Hijacking the Cell's Disposal System for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that do not inhibit kinase activity directly but instead mark the target kinase for destruction by the cell's own protein disposal machinery.[5][6]

Mechanism of Action:

PROTACs are bifunctional molecules composed of two key components connected by a linker: a ligand that binds to the target kinase and another ligand that recruits an E3 ubiquitin ligase.[5][6][17][18] This proximity induces the E3 ligase to tag the kinase with ubiquitin, a small protein that signals for its degradation by the proteasome.[5][6][17][18]

Advantages:

-

Overcoming Resistance: By eliminating the entire protein, PROTACs can overcome resistance mechanisms such as target overexpression or mutations that prevent inhibitor binding.[2][17]

-

Targeting "Undruggable" Proteins: PROTACs can target proteins that lack a well-defined active site for traditional inhibition.[6][18]

-

Catalytic Action: A single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a potent and sustained effect.[18]

Allosteric PROTACs: A recent innovation combines the principles of allosteric binding and targeted degradation. These molecules use an allosteric binder to recruit the E3 ligase, offering the potential for even greater selectivity and the ability to overcome resistance to orthosteric inhibitors.[17]

Part 2: Elucidating Mechanisms of Action: A Guide to Essential Methodologies

Determining the precise mechanism of action of a novel kinase inhibitor is a critical step in its development. A multi-faceted approach employing a combination of biochemical, biophysical, and cell-based assays is essential for a comprehensive understanding.

Biochemical Assays: The Foundation of Kinase Inhibition Profiling

Biochemical assays are the first step in evaluating a compound's ability to inhibit its target kinase and provide initial insights into its potency and selectivity.[1][19]

Key Experimental Choices and Their Rationale:

-

Assay Format Selection: A variety of formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[1] The choice depends on factors such as sensitivity, throughput, and safety considerations.[19] Modern non-radioactive formats are often preferred for their scalability and safety.[19]

-

Measuring Inhibitory Potency (IC50): The IC50 value, the concentration of an inhibitor required to reduce kinase activity by 50%, is a fundamental parameter for assessing potency.[1]

-

Kinetic Analysis: To understand how an inhibitor works, kinetic studies are performed by varying the concentrations of both ATP and the kinase substrate. This helps to determine if the inhibitor is competitive, non-competitive, or acts via a mixed mechanism.[1]

Detailed Protocol: A Generic Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Principle: The assay involves two steps. First, the kinase reaction is performed, and then a reagent is added to stop the reaction and deplete the remaining ATP. In the second step, another reagent is added to convert the produced ADP back to ATP, which is then used by a luciferase to generate a light signal that is proportional to the initial kinase activity.[20] In an inhibition assay, a more potent inhibitor will result in less ADP production and therefore a lower light signal.[20]

Step-by-Step Methodology:

-

Reaction Setup: In a 96- or 384-well plate, combine the kinase, substrate, ATP, and the test inhibitor at various concentrations. Include positive (known inhibitor) and negative (vehicle) controls.[21]

-

Incubation: Incubate the reaction at the optimal temperature for the specific kinase (typically 30°C or 37°C) for a predetermined amount of time.

-

Stopping the Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains the enzymes and substrates necessary to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Biophysical Assays: Quantifying the Binding Interaction

Biophysical techniques provide direct measurement of the binding affinity and kinetics between an inhibitor and its target kinase.

Key Techniques:

-

Surface Plasmon Resonance (SPR): Measures the binding of an inhibitor to a kinase immobilized on a sensor chip in real-time, providing both affinity (KD) and kinetic (kon and koff) data.[1]

-

Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding of an inhibitor to a kinase, providing a complete thermodynamic profile of the interaction.[1]

Cell-Based Assays: Assessing Activity in a Physiological Context

While biochemical and biophysical assays are crucial, it is essential to evaluate an inhibitor's activity within the complex environment of a living cell.[1]

Key Experimental Approaches:

-

Cellular Phosphorylation Assays: These assays measure the phosphorylation of a kinase's substrate within the cell.[22] A decrease in substrate phosphorylation upon treatment with an inhibitor provides direct evidence of target engagement and inhibition.[22]

-

Target Engagement Assays (e.g., NanoBRET™): This technology measures the binding of an inhibitor to its target kinase within intact cells.[22][23] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc luciferase-tagged kinase and a fluorescent tracer.[22][23] Competitive displacement of the tracer by an inhibitor results in a decrease in the BRET signal, allowing for the determination of cellular affinity.[23]

-

Cell Proliferation Assays: For kinases involved in cell growth, such as in cancer, cell proliferation assays (e.g., using BaF3 cells) can assess the functional consequence of kinase inhibition.[22]

Detailed Protocol: NanoBRET™ Target Engagement Assay

Principle: This proximity-based assay measures the interaction between a NanoLuc® luciferase-fused kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site. When an inhibitor binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.[23]

Step-by-Step Methodology:

-

Cell Culture and Transfection: Culture cells (e.g., HEK293) and transfect them with a plasmid encoding the NanoLuc®-kinase fusion protein.

-

Cell Plating: Plate the transfected cells into a 96- or 384-well plate.

-

Compound and Tracer Addition: Add the test inhibitor at various concentrations, followed by the NanoBRET™ tracer.

-

Incubation: Incubate the plate under standard cell culture conditions.

-

Luminescence and Fluorescence Measurement: Add the Nano-Glo® Substrate and measure both the donor (NanoLuc®) emission and the acceptor (tracer) emission using a plate reader equipped for BRET measurements.

-

Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50 value.

Structural Biology: Visualizing the Inhibitor-Kinase Interaction

Structural biology techniques provide atomic-level insights into how an inhibitor binds to its target kinase, which is invaluable for structure-based drug design and understanding the mechanism of action.[1][4][9]

Key Techniques:

-

X-ray Crystallography: Provides a high-resolution 3D structure of the inhibitor-kinase complex.[1][9]

-

Cryo-Electron Microscopy (Cryo-EM): An increasingly powerful technique for determining the structure of large protein complexes, including kinases bound to inhibitors.[1][9]

Part 3: Overcoming the Challenge of Drug Resistance

A major hurdle in kinase inhibitor therapy is the development of drug resistance.[17][24][25] Understanding the mechanisms of resistance is crucial for developing next-generation inhibitors and combination therapies.

Mechanisms of Resistance:

-

On-Target Resistance:

-

Off-Target Resistance:

Strategies to Overcome Resistance:

-

Next-Generation Inhibitors: Developing inhibitors that are effective against common resistance mutations.

-

Combination Therapies: Targeting multiple nodes in a signaling pathway simultaneously to prevent the emergence of resistance.

-

PROTACs: As discussed earlier, PROTACs can overcome resistance by degrading the target protein entirely.[2][17]

Data Presentation and Visualization

Table 1: Comparison of Key Parameters for Different Kinase Inhibitor Modalities

| Feature | Covalent Inhibitors | Allosteric Inhibitors | PROTACs |

| Binding Site | Typically active site | Remote from active site | Target-specific |

| Mechanism | Irreversible/Reversible Inhibition | Conformational Change | Targeted Degradation |

| Selectivity | Can be high | Generally high | Can be very high |

| Resistance | Can be overcome by next-gen | Effective against active site mutations | Overcomes multiple resistance mechanisms |

| Duration of Action | Long | Variable | Sustained |

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Generalized kinase signaling pathway and points of intervention for novel inhibitors.

Caption: Integrated workflow for characterizing novel kinase inhibitors.

Conclusion

The field of kinase inhibitor development is in a constant state of evolution, driven by the need for more effective and durable therapies. The move beyond traditional ATP-competitive inhibitors to embrace novel mechanisms of action, such as covalent and allosteric inhibition and targeted protein degradation, has opened up new avenues for treating a wide range of diseases. A thorough understanding of these mechanisms, coupled with a rigorous and multi-faceted experimental approach to their elucidation, is paramount for the successful development of the next generation of transformative kinase-targeted medicines.

References

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024-07-02). [Link]

-

Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. (2026-01-20). [Link]

-

Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. (2026-01-13). [Link]

-

Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies. PMC. (2022-09-26). [Link]

-

Advances in reversible covalent kinase inhibitors. PMC. (2021-09-15). [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (2025-08-14). [Link]

-

Spotlight: Cell-based kinase assay formats. Reaction Biology. (2022-05-11). [Link]

-

Structural biology in drug design: selective protein kinase inhibitors. PubMed. (2002-06-01). [Link]

-

Allosteric regulation and inhibition of protein kinases. PMC. (2018-08-01). [Link]

-

Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. NIH. (2023-05-17). [Link]

-

Targeting Protein Kinases Degradation by PROTACs. Frontiers. (2021-06-30). [Link]

-

Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. PMC. (2015-08-01). [Link]

-

Targeting Protein Kinases Degradation by PROTACs. PubMed. (2021-06-30). [Link]

-

CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors. Royal Society of Chemistry. (2018-11-06). [Link]

-

Cell-based Kinase Profiling Service. Kinase Logistics. [Link]

-

Tyrosine Kinase Inhibitors. NCBI Bookshelf. (2023-04-24). [Link]

-

HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. (2018-02-06). [Link]

-

High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. (2011-07-29). [Link]

-

Mechanisms of kinase inhibitor (KI) drug-resistance and approaches to overcome it. ResearchGate. (2014-01-01). [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. (2013-02-13). [Link]

-

Principles of Kinase Allosteric Inhibition and Pocket Validation. ACS Publications. (2022-03-21). [Link]

-

Structural biology in drug design: Selective protein kinase inhibitors. ResearchGate. (2002-06-01). [Link]

-